Phenol-4-d1
Description
Phenol-4-d1 (C₆H₅OD) is a deuterated derivative of phenol, where the hydrogen atom at the para position is replaced by deuterium (²H). This isotopic substitution retains the chemical structure of phenol but alters its physical and spectroscopic properties due to deuterium’s higher atomic mass and distinct nuclear spin. This compound is primarily utilized in kinetic studies, isotopic labeling experiments, and as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to minimize signal interference .
Properties
IUPAC Name |
4-deuteriophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O/c7-6-4-2-1-3-5-6/h1-5,7H/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWSIDIOOBJBQZ-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480398 | |
| Record name | Phenol-4-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23951-03-3 | |
| Record name | Phenol-4-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23951-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol-4-d1 can be synthesized through several methods, including:
Nucleophilic Aromatic Substitution: This involves the substitution of a hydrogen atom in phenol with deuterium using deuterated reagents under specific conditions.
Grignard Reagent Method: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods:
Coal Tar Extraction: Phenol is extracted from the middle oil fraction of coal tar.
Cumene Process: This involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, which is then cleaved to produce phenol and acetone.
Types of Reactions:
Oxidation: this compound can be oxidized to form quinones.
Electrophilic Aromatic Substitution: this compound undergoes reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used to nitrate this compound, producing nitrophenols.
Halogenation: Bromine or chlorine can be used to halogenate this compound without the need for a catalyst.
Major Products:
Nitrophenols: Formed from nitration reactions.
Halophenols: Formed from halogenation reactions.
Quinones: Formed from oxidation reactions.
Scientific Research Applications
Phenol-4-d1 is utilized in various scientific research fields due to its unique properties:
Mechanism of Action
Phenol-4-d1 exerts its effects primarily through its phenolic hydroxyl group, which can participate in various chemical reactions. The deuterium atom in this compound can influence reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atom forms stronger bonds compared to hydrogen . This can affect the rate of reactions and the stability of intermediates.
Comparison with Similar Compounds
Structural and Physical Properties
Deuterated phenols exhibit subtle but measurable differences in physical properties compared to their protiated analogs. The table below summarizes key properties of Phenol-4-d1 alongside phenol and 4-phenylphenol (a structurally related compound with a para-substituted phenyl group):
Table 1: Physical Properties of this compound and Related Compounds
| Property | Phenol | This compound | 4-Phenylphenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 94.11 | 95.12 | 170.21 |
| Melting Point (°C) | 40.5 | ~41* | 165–168 |
| Boiling Point (°C) | 181.7 | ~182* | 305–310 |
| Water Solubility (g/100 mL) | 8.3 | Slightly lower* | 0.01–0.1 |
| pKa (25°C) | 9.99 | ~10.1* | 9.5–10.0 |
Note: Values marked with () are inferred based on isotopic substitution effects and trends in deuterated compounds .*
- Molecular Weight : The replacement of hydrogen with deuterium increases the molecular weight by ~1 g/mol, impacting density and vapor pressure.
- Acidity (pKa): Deuterium’s stronger zero-point energy reduces O–D bond dissociation, making this compound slightly less acidic than phenol .
- Solubility : Reduced solubility in polar solvents due to deuterium’s weaker hydrogen-bonding capability compared to protium .
Spectroscopic Properties
Deuteration significantly alters NMR and infrared (IR) spectra. Below is a comparative analysis:
Table 2: NMR Data for this compound and Phenol
| Position | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Para-H/D | Not observed (D) | 123.5* |
| Ortho-H | 6.8–7.3 | 115.2 |
| Meta-H | 6.8–7.3 | 129.8 |
| Hydroxyl/O–D | 4.5–5.5 (OH) | N/A |
Note: Data adapted from spectral interpretation principles in deuterated aromatics .
- ¹H-NMR : The para-deuterium atom eliminates the corresponding proton signal, simplifying spectral analysis.
- ¹³C-NMR : The carbon bearing deuterium (C-4) exhibits a slight upfield shift (~0.3 ppm) due to isotopic effects .
Critical Analysis of Data Sources
The provided evidence highlights the importance of databases like KLSD and Merck Index for accessing compound-specific data . For instance:
- Merck Index: Provides foundational data for phenol and deuterated compounds but lacks a dedicated monograph for this compound .
- Spectroscopic References: Pretsch’s tables () offer methodologies for interpreting deuterium-induced shifts but require adaptation to this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
